molecular formula C16H28ClNO2S B12759790 1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride CAS No. 109193-55-7

1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride

Cat. No.: B12759790
CAS No.: 109193-55-7
M. Wt: 333.9 g/mol
InChI Key: BMGBWCWPKDYPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is a synthetic compound with potential applications in medicinal chemistry. It features a pyrrolidine ring, a thienyl group, and a tetramethyl-substituted ethanol moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride involves multiple stepsCommon reagents used in these reactions include alkyl halides, thiophene derivatives, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride involves its interaction with molecular targets such as voltage-gated sodium and calcium channels. It may inhibit these channels, leading to reduced neuronal excitability and anticonvulsant effects . Additionally, it may modulate GABA transporters, enhancing inhibitory neurotransmission and providing antinociceptive effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: A compound with similar structural features and biological activities.

    Valproic Acid: A well-known anticonvulsant with a different chemical structure but similar therapeutic effects.

    Ethosuximide: Another anticonvulsant with a distinct structure but comparable pharmacological properties.

Uniqueness

1-Pyrrolidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride stands out due to its unique combination of a pyrrolidine ring, thienyl group, and tetramethyl-substituted ethanol moiety. This structural uniqueness contributes to its distinct chemical properties and potential therapeutic applications.

Properties

CAS No.

109193-55-7

Molecular Formula

C16H28ClNO2S

Molecular Weight

333.9 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)oxy-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C16H27NO2S.ClH/c1-12-6-9-20-14(12)19-11-13(18)10-17-15(2,3)7-8-16(17,4)5;/h6,9,13,18H,7-8,10-11H2,1-5H3;1H

InChI Key

BMGBWCWPKDYPEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)OCC(CN2C(CCC2(C)C)(C)C)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.